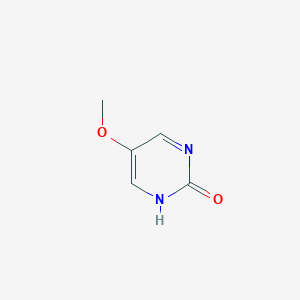

5-Methoxypyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSHAGBDMCDYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics and Synthetic Utility of 5-Methoxypyrimidin-2(1H)-one: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry and rational drug design, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) is a highly versatile, functionalized pyrimidine derivative. Widely utilized in the synthesis of nucleoside analogs (such as 5-methoxycytidine) and targeted kinase inhibitors, its unique physicochemical profile dictates its reactivity, solubility, and binding affinity[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its structural dynamics, outline field-proven synthetic protocols, and establish a self-validating analytical framework for its application in drug development.

Physicochemical Profiling and Structural Causality

The macroscopic properties of 5-Methoxypyrimidin-2(1H)-one are a direct manifestation of its molecular architecture. The presence of the C5-methoxy group fundamentally alters the electron density of the pyrimidine ring, impacting everything from melting point to acid-base behavior.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| CAS Number | 16290-93-0 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₅H₆N₂O₂ | Base scaffold for further functionalization. |

| Molecular Weight | 126.11 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment[2]. |

| Melting Point | 187–189 °C | High melting point indicates strong intermolecular hydrogen bonding in the solid state[1]. |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | Standard crystalline packing density for functionalized pyrimidines[1]. |

| pKa (Predicted) | 8.27 ± 0.10 | Moderately acidic N1 proton, dictating the choice of base for alkylation[1]. |

The Causality of pKa and Reactivity

The predicted pKa of 8.27[1] is a critical parameter for synthetic planning. The N1 proton is acidic due to the electron-withdrawing nature of the adjacent C2 carbonyl group, which stabilizes the resulting conjugate base via resonance. However, the C5-methoxy group introduces a strong +M (mesomeric) electron-donating effect. This pushes electron density back into the aromatic system, slightly destabilizing the conjugate base compared to an unsubstituted pyrimidin-2-one. Consequently, the compound is a weak acid, meaning that mild bases (e.g., Potassium Carbonate) are perfectly sufficient for quantitative deprotonation, eliminating the need for hazardous, strong bases like Sodium Hydride.

Structural Dynamics: Tautomeric Equilibrium

5-Methoxypyrimidin-2(1H)-one exists in a dynamic lactam-lactim tautomeric equilibrium. Understanding this equilibrium is paramount because it dictates whether the molecule will undergo electrophilic attack at the nitrogen (N-alkylation) or the oxygen (O-alkylation).

-

Lactam Form (1H-pyrimidin-2-one): Favored in polar solvents and solid-state due to superior hydrogen-bond donor/acceptor pairing.

-

Lactim Form (2-hydroxypyrimidine): Transiently favored in non-polar environments.

Tautomeric equilibrium pathways and resulting synthetic trajectories.

Field-Proven Methodologies

To utilize 5-Methoxypyrimidin-2(1H)-one as a building block for complex organic molecules (such as the synthesis of derivatives[3]), precise control over reaction conditions is required.

Protocol: Selective N1-Alkylation (Nucleoside Precursor Synthesis)

This protocol is designed as a self-validating system. By strictly controlling the solvent and base, we force the reaction down the N-alkylation pathway, minimizing O-alkylated impurities.

Step 1: Preparation and Solvation

-

Action: Suspend 1.0 equivalent of 5-Methoxypyrimidin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent. It highly solvates cations but leaves anions relatively "naked." This maximizes the nucleophilicity of the deprotonated pyrimidinone ring.

Step 2: Deprotonation

-

Action: Add 1.5 equivalents of finely powdered Potassium Carbonate (K₂CO₃) and stir at 40 °C for 30 minutes.

-

Causality: As established by the pKa of 8.27[1], K₂CO₃ is sufficiently basic to deprotonate the N1 position. The mild temperature ensures complete formation of the potassium salt without degrading the starting material.

Step 3: Electrophilic Addition

-

Action: Dropwise addition of 1.1 equivalents of the alkyl halide (e.g., a protected ribofuranosyl chloride for nucleoside synthesis). Stir for 4–6 hours at 60 °C.

-

Causality: The N1-anion attacks the electrophile via an S_N2 mechanism. Monitoring via Thin Layer Chromatography (TLC) under UV light (254 nm) will show a distinct shift in the Rf value and UV absorbance profile, validating the disruption of the original conjugated system.

Step 4: Quench and Isolation

-

Action: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

-

Causality: The N-alkylated product is typically highly lipophilic compared to the starting material and inorganic salts, allowing for rapid purification via precipitation.

Analytical Characterization and Validation

Trust in chemical synthesis relies on rigorous, self-validating analytical workflows. To confirm the structural integrity of 5-Methoxypyrimidin-2(1H)-one or its derivatives, the following multi-modal analysis is mandatory.

Self-validating analytical workflow for compound verification.

Self-Validating Analytical Protocol

-

High-Performance Liquid Chromatography (HPLC-UV):

-

Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).

-

Validation: A single sharp peak at the expected retention time confirms >97% purity[2]. The UV spectrum extracted from the diode array detector (DAD) must match the characteristic pyrimidinone absorption profile (λmax ~ 230 nm and 280 nm).

-

-

Nuclear Magnetic Resonance (¹H NMR, DMSO-d6):

-

Validation: The structural causality of the molecule is proven here. A sharp singlet integrating to 3 protons at ~3.8 ppm confirms the intact C5-methoxy group. Two downfield singlets/doublets (depending on long-range coupling) between 7.5–8.5 ppm confirm the H4 and H6 pyrimidine protons. A broad singlet >11.0 ppm validates the presence of the exchangeable N1-H proton (lactam form).

-

-

Mass Spectrometry (LC-MS, ESI+):

-

Validation: The presence of a dominant [M+H]⁺ ion at m/z 127.1 confirms the molecular weight of 126.11 g/mol [1].

-

References

-

LookChem - 2(1H)-Pyrimidinone, 5-methoxy- (9CI) Chemical Properties and Synthesis. Retrieved from: [Link]

Sources

5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0): Structural Elucidation, Synthetic Workflows, and Applications in Drug Discovery

Executive Summary

The rational design of biologically active molecules frequently relies on the precise functionalization of privileged heterocyclic scaffolds. Among these, 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) has emerged as a highly versatile building block in medicinal chemistry and pharmaceutical development[1]. The strategic placement of an electron-donating methoxy group at the 5-position of the pyrimidin-2-one core fundamentally alters the electronic landscape of the ring. This tuning affects everything from tautomeric equilibrium and nucleophilicity to target-binding affinities, making it an indispensable intermediate for synthesizing novel nucleoside analogs and advanced metabolic therapeutics.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 5-Methoxypyrimidin-2(1H)-one is the first step in predicting its behavior in complex synthetic workflows. The compound exists in a dynamic tautomeric equilibrium between the lactam (pyrimidin-2(1H)-one) and lactim (pyrimidin-2-ol) forms. In polar protic environments and biological systems, the lactam form predominates, providing crucial hydrogen-bond donor (N1-H) and acceptor (C2=O) vectors for target engagement.

Table 1: Quantitative Physicochemical Data

| Property | Specification |

| Compound Name | 5-Methoxypyrimidin-2(1H)-one |

| CAS Registry Number | 16290-93-0[2] |

| Molecular Formula | C₅H₆N₂O₂[2] |

| Molecular Weight | 126.11 g/mol [2] |

| Canonical SMILES | O=C1N=CC(OC)=CN1[2] |

| Standard Purity | ≥97% (Verified via HPLC/NMR)[2] |

| Synonyms | 5-methoxy-5H-pyrimidin-2-one; 2(1H)-Pyrimidinone, 5-methoxy-[1][2] |

Mechanistic Role in Modern Pharmacophore Design

The structural homology of 5-methoxypyrimidin-2(1H)-one to natural nucleobases (such as cytosine and uracil) makes it an ideal precursor for modified nucleosides. The 5-methoxy substitution increases the electron density of the pyrimidine ring, which can enhance base-pairing stability through altered

Beyond virology and oncology, this scaffold is driving innovation in metabolic disease therapies. Recent breakthroughs in Type 2 Diabetes Mellitus (T2DM) research have utilized 5-methoxypyrimidine derivatives to engineer potent dual-target agents[3]. These novel compounds act simultaneously as G-protein-coupled receptor 119 (GPR119) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors[3]. The methoxy group is critical here; it modulates the basicity of the pyrimidine ring, enhancing binding affinity within the GPR119 orthosteric site while maintaining the precise spatial geometry required to block the DPP-4 active site. This complementary mechanism promotes robust insulin secretion while preventing the rapid degradation of Glucagon-like peptide-1 (GLP-1)[3].

Figure 1: Dual-target signaling pathway of 5-methoxypyrimidine derivatives in glycemic control.

Experimental Workflows: Vorbrüggen Glycosylation

To harness 5-Methoxypyrimidin-2(1H)-one in nucleoside analog discovery, the Vorbrüggen glycosylation remains the gold-standard methodology. The following self-validating protocol details the synthesis of a

Step-by-Step Methodology

Step 1: Silylation Activation

-

Procedure: Suspend 5-Methoxypyrimidin-2(1H)-one (1.0 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux at 120°C under an inert atmosphere until the suspension becomes a completely clear solution (typically 2-4 hours).

-

Causality: The pyrimidin-2-one core is highly polar and poorly soluble in standard organic solvents. Silylation converts the lactam into a lipophilic trimethylsilyl ether (the lactim form). This not only solubilizes the intermediate but dramatically increases the nucleophilicity of the N1 position, priming it for the subsequent coupling.

Step 2: Lewis Acid-Mediated Coupling

-

Procedure: Concentrate the silylated intermediate in vacuo to rigorously remove excess HMDS and ammonia byproducts. Dissolve the residue in anhydrous 1,2-dichloroethane (1,2-DCE). Add the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose, 1.1 eq), followed by the dropwise addition of SnCl₄ (1.2 eq) at 0°C. Warm to room temperature and stir for 12 hours. -

Causality: SnCl₄ acts as a strong Lewis acid to activate the anomeric acetate of the ribose donor, generating a highly electrophilic oxocarbenium ion. The 2-O-benzoyl group of the ribose donor provides neighboring group participation, sterically blocking the

-face and ensuring strict

Step 3: Global Deprotection

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, and purify the protected nucleoside via silica gel chromatography. Dissolve the pure intermediate in methanolic ammonia (7N) and stir at room temperature for 24 hours to yield the final deprotected 5-methoxy nucleoside analog.

Figure 2: Step-by-step Vorbrüggen glycosylation workflow for nucleoside analog synthesis.

Analytical Validation

To maintain strict scientific integrity, the synthesized 5-Methoxypyrimidin-2(1H)-one derivatives must undergo rigorous analytical validation:

-

HPLC Profiling: Utilize a reverse-phase C18 column. The 5-methoxy group renders the compound slightly more lipophilic than an unsubstituted pyrimidin-2-one. An optimized gradient of Water/Acetonitrile (with 0.1% TFA to suppress ionization of the basic nitrogens) is required to achieve sharp peak resolution.

-

NMR Spectroscopy: Structural confirmation is highly dependent on ¹H NMR. The signature methoxy protons will appear as a sharp, distinct singlet integrating to 3H in the 3.8–4.0 ppm range. The pyrimidine aromatic protons (H4 and H6) will present as characteristic singlets or coupled doublets depending on the exact substitution pattern of the final analog.

References

- ChemScene. "16290-93-0 | 5-Methoxypyrimidin-2(1H)-one".

- LookChem. "Cas 16290-93-0, 2(1H)-Pyrimidinone, 5-methoxy".

- PubMed. "Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4".

Sources

Methodological & Application

Structural Elucidation and Purity Profiling of 5-Methoxypyrimidin-2(1H)-one: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0)

As a Senior Application Scientist, I have designed this guide to move beyond a mere sequence of analytical steps. The characterization of heterocyclic intermediates requires a deep understanding of their physicochemical behavior. 5-Methoxypyrimidin-2(1H)-one is a critical building block in the synthesis of modified nucleosides and pyrimidine-based Toll-like receptor (TLR) agonists ()[1]. Because this molecule exists in a delicate tautomeric equilibrium between its lactam (2(1H)-one) and lactim (2-hydroxy) forms, standard analytical boilerplate methods often fail.

The following protocols are engineered as self-validating systems , ensuring that every data point you collect is internally verified for accuracy.

Chemical Architecture & Tautomeric Considerations

Before injecting a sample into any instrument, we must understand its solution-state dynamics. 5-Methoxypyrimidin-2(1H)-one features a pyrimidine core, a C5-methoxy electron-donating group, and a C2-carbonyl. In polar protic environments and the solid state, the lactam form predominates. This structural duality dictates our choice of NMR solvents and HPLC mobile phase pH, as improper conditions will lead to peak broadening and split chromatographic bands ()[2].

Physicochemical Profile Summary

| Property | Value / Description |

| Chemical Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| SMILES | O=C1N=CC(OC)=CN1 |

| Primary Tautomer | Lactam (5-methoxy-5H-pyrimidin-2-one) |

| Commercial Availability | Verified API Intermediate ()[3] |

Orthogonal Analytical Workflow

To achieve regulatory-grade characterization, we employ an orthogonal workflow. NMR provides the atomic connectivity, LC-HRMS confirms the exact mass and structural fragments, HPLC guarantees bulk purity, and FTIR verifies the functional group integrity.

Figure 1: Orthogonal analytical workflow for characterizing 5-Methoxypyrimidin-2(1H)-one.

Experimental Protocols & Mechanistic Rationale

Methodology I: Resonance Profiling (NMR Spectroscopy)

Mechanistic Rationale: The selection of DMSO-d₆ over CDCl₃ is not merely for solubility; it actively disrupts the strong intermolecular hydrogen bonding inherent to the lactam motif. In non-polar solvents, the compound forms dimers, leading to severe line broadening of the N-H proton and restricted rotational dynamics. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the monomeric state and yielding sharp, highly resolved signals comparable to those seen in related pyrimidine-2,4-dione analogs ()[4].

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15 mg of 5-Methoxypyrimidin-2(1H)-one in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

-

Instrument Setup: Transfer to a high-precision 5 mm NMR tube.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

-

Self-Validating System Suitability: Spike the sample with 0.05% v/v tetramethylsilane (TMS). The TMS signal must appear at exactly 0.00 ppm with a line width at half height (FWHM) of <1.0 Hz. If the FWHM exceeds 1.0 Hz, re-shim the Z-axis gradients before integrating the symmetric pyrimidine C4/C6 protons.

Methodology II: Chromatographic & Mass Spectrometric Resolution (LC-HRMS)

Mechanistic Rationale: In positive Electrospray Ionization (ESI+), the basic pyrimidine nitrogen readily accepts a proton. The fragmentation of the [M+H]⁺ ion is driven by the stability of the pyrimidine ring. The initial neutral loss is typically a methyl radical (CH₃•) or methanol (CH₃OH) from the C5-methoxy group, followed by the expulsion of carbon monoxide (CO) from the C2 position.

Figure 2: Proposed ESI+ mass spectrometric fragmentation pathway.

Step-by-Step Protocol:

-

Mobile Phase: Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile).

-

Ionization: ESI in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

-

Self-Validating System Suitability: Monitor the exact mass of the [M+H]⁺ ion (Theoretical m/z 127.0502). The mass error must be < 5 ppm. The presence of the m/z 112.02 fragment serves as an internal structural confirmation of the methoxy group.

Methodology III: Stability-Indicating HPLC-UV for Purity

Mechanistic Rationale: At a neutral pH, the molecule can exist in mixed ionization states, leading to chromatographic peak tailing due to secondary interactions with residual silanols on the stationary phase. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the pyrimidine ring is fully protonated, ensuring a single, uniform electrostatic state that elutes as a sharp, symmetrical peak, a standard practice for stability-indicating HPLC methods of pyrimidines ()[5].

Step-by-Step Protocol:

-

Column: C18 Reverse-Phase (150 mm × 4.6 mm, 5 µm).

-

Gradient: 2% B hold for 2 min, ramp to 90% B over 12 min, hold for 3 min. Flow rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Self-Validating System Suitability: Inject a blank (diluent) followed by a reference standard. The symmetry factor (Aₛ) of the main peak must be between 0.9 and 1.2, and the theoretical plate count (N) must exceed 10,000.

Methodology IV: Vibrational Fingerprinting (FTIR)

Mechanistic Rationale: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pelleting to prevent moisture absorption, which would obscure the critical N-H stretching region (3100-3300 cm⁻¹). The lactam C=O stretch is highly sensitive to the local hydrogen-bonding environment and serves as a definitive marker for the 2(1H)-one tautomer.

Step-by-Step Protocol:

-

Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

-

Apply 2-3 mg of solid compound directly onto the crystal and apply uniform pressure using the ATR anvil.

-

Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Self-Validating System Suitability: The background spectrum must show >95% transmittance, and the sample spectrum must exhibit a sharp C=O stretch at ~1650 cm⁻¹ without the broad O-H stretch (~3400 cm⁻¹) that would indicate moisture contamination.

Consolidated Analytical Data

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

Note: The symmetry of the molecule renders the C4 and C6 positions chemically equivalent.

| Nucleus | Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| ¹H | ~11.50 | br s | 1H | N-H (Lactam, exchanges with D₂O) |

| ¹H | ~8.15 | s | 2H | C4-H, C6-H (Aromatic pyrimidine protons) |

| ¹H | ~3.75 | s | 3H | O-CH₃ (Methoxy protons) |

| ¹³C | ~156.2 | s | - | C2 (C=O Carbonyl) |

| ¹³C | ~143.8 | s | - | C5 (C-OMe) |

| ¹³C | ~132.4 | s | - | C4, C6 (Aromatic carbons) |

| ¹³C | ~56.5 | s | - | O-CH₃ (Methoxy carbon) |

Table 2: High-Resolution Mass Spectrometry (ESI+)

| Fragment Ion | Exact Mass (m/z) | Mass Error Threshold | Structural Assignment |

| [M+H]⁺ | 127.0502 | < 5.0 ppm | Protonated molecular ion |

| [M+H - CH₃•]⁺ | 112.0267 | < 5.0 ppm | Loss of methyl radical from methoxy group |

| [M+H - CH₃OH]⁺ | 95.0240 | < 5.0 ppm | Loss of methanol |

| [M+H - CH₃• - CO]⁺ | 84.0318 | < 5.0 ppm | Ring contraction / loss of carbonyl |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 81100, 5-Methoxyuracil." PubChem. Available at: [Link]

-

McGowan, D. et al. "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

MacMillan, S. N. et al. "Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides." Journal of the American Chemical Society. Available at:[Link]

-

Research Journal of Pharmacy and Technology. "RP-HPLC Simultaneous Estimation of Pyrimidin-2(1H)-one Derivatives." RJPT. Available at: [Link]

Sources

Comprehensive ¹H and ¹³C NMR Analysis of 5-Methoxypyrimidin-2(1H)-one: Protocols and Spectral Interpretation

Executive Summary & Context

5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0)[1] is a highly valuable heterocyclic building block extensively utilized in the synthesis of modified nucleosides, including 5-methoxycytidine derivatives critical for modern mRNA therapeutics and vaccine development[2]. Because the physicochemical properties and biological target interactions of pyrimidine derivatives are heavily dictated by their electronic distribution, precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

This application note provides an authoritative, self-validating framework for the ¹H and ¹³C NMR acquisition and spectral interpretation of 5-Methoxypyrimidin-2(1H)-one, bridging the gap between raw data acquisition and mechanistic structural causality.

Theoretical Framework & Structural Dynamics

Tautomerism and Solvent Causality

Pyrimidine-2-one systems exhibit a classic keto-enol/lactam-lactim tautomeric equilibrium between the 2-hydroxypyrimidine and pyrimidin-2(1H)-one forms. The choice of NMR solvent is not merely a matter of solubility; it actively dictates the observed molecular structure.

In non-polar solvents, the equilibrium can be mixed. However, in highly polar, hydrogen-bonding solvents like Dimethyl Sulfoxide-d6 (DMSO-d6), the equilibrium is heavily driven toward the lactam (pyrimidin-2(1H)-one) form due to favorable dipole-dipole interactions and solvent-mediated hydrogen bonding[3]. Consequently, NMR analysis in DMSO-d6 effectively "locks" the molecule into the 1H-one tautomer, simplifying the spectrum and ensuring reproducibility.

Caption: Tautomeric equilibrium of 5-methoxypyrimidin-2(1H)-one favoring the lactam form in polar solvents.

Experimental Workflows & Protocols

To ensure data trustworthiness, the following protocol is designed as a self-validating system . Every parameter is chosen with a specific physical causality to prevent artifacts and ensure quantitative reliability.

Step-by-Step Methodology

1. Sample Preparation

-

Action: Dissolve 15–20 mg of 5-Methoxypyrimidin-2(1H)-one in 0.6 mL of high-purity DMSO-d6 (99.9% D).

-

Causality: While ¹H NMR requires only 2–5 mg, ¹³C NMR requires a higher concentration (~15 mg) due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus. DMSO-d6 is selected to ensure complete dissolution and to stabilize the lactam tautomer[3].

2. Instrument Setup & Shimming (Self-Validation Step)

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform gradient Z-axis shimming.

-

Validation: Check the Full Width at Half Maximum (FWHM) of the residual DMSO peak. A FWHM of < 1.0 Hz validates that the magnetic field is perfectly homogeneous. If the peak is broad or asymmetric, re-shim to prevent multiplet distortion.

3. ¹H NMR Acquisition Parameters

-

Action: Pulse sequence: standard 30° pulse (zg30). Number of scans (ns): 16. Relaxation delay (d1): 1.0 s.

-

Causality: A 30° flip angle ensures rapid magnetization recovery, allowing for a short d1. 16 scans provide an optimal Signal-to-Noise Ratio (SNR) for a 15 mg sample.

4. ¹³C NMR Acquisition Parameters

-

Action: Pulse sequence: proton-decoupled 30° pulse (zgpg30). Number of scans (ns): 512 to 1024. Relaxation delay (d1): 2.0 s.

-

Causality: The d1 is strictly extended to 2.0 s because quaternary carbons (C2 and C5) lack attached protons and rely on inefficient dipole-dipole relaxation. A shorter d1 would cause these critical peaks to artificially diminish, skewing the data. Proton decoupling simplifies the spectrum into sharp singlets via the Nuclear Overhauser Effect (NOE).

Caption: Step-by-step experimental workflow for the NMR acquisition and processing of pyrimidine derivatives.

Spectral Interpretation & Data Presentation

The chemical shifts of 5-Methoxypyrimidin-2(1H)-one are governed by the electronic interplay between the pyrimidine core and the C5-methoxy group. The methoxy group exerts a strong mesomeric (+M) electron-donating effect and an inductive (-I) electron-withdrawing effect [4].

Mechanistic Causality of ¹³C Chemical Shifts

-

Ipso Effect (C5): The direct attachment of the electronegative oxygen atom pulls electron density away via the -I effect, strongly deshielding C5 by approximately +31 ppm compared to the unsubstituted pyrimidine core[4].

-

Ortho Effect (C4 & C6): The lone pairs on the methoxy oxygen delocalize into the ring via resonance (+M effect). This dramatically increases electron density at the ortho positions (C4 and C6), shielding them and shifting their signals upfield by ~14 ppm[4].

-

Para Effect (C2): The carbonyl carbon (C2) experiences a mild shielding effect (~2 ppm) due to long-range resonance[4].

Caption: Electronic effects (+M and -I) of the C5-methoxy group dictating the 13C NMR chemical shifts.

Quantitative Data Summaries

Note: Chemical shifts are calibrated against the residual DMSO-d6 solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

Table 1: ¹H NMR Spectral Data (DMSO-d6, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Causality & Assignment |

| N1-H | ~11.80 | br s | 1H | Highly deshielded due to attachment to the electronegative nitrogen and participation in solvent hydrogen bonding. Broadened by quadrupolar relaxation of ¹⁴N. |

| C4-H, C6-H | 8.15 | s | 2H | Equivalent protons due to rapid tautomerization or time-averaged symmetry. Shielded relative to unsubstituted pyrimidine due to the +M effect of the C5-OMe group. |

| C5-OCH₃ | 3.85 | s | 3H | Typical methoxy protons. Slightly deshielded by the adjacent heteroaromatic ring current. |

Table 2: ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Structural Causality & Assignment |

| C2 | 155.1 | C=O (Quat.) | Carbonyl carbon. Mildly shielded compared to unsubstituted pyrimidin-2-one due to para-resonance from the methoxy group[4]. |

| C4, C6 | 140.5 | CH (Methine) | Equivalent carbons. Heavily shielded (shifted upfield by ~14 ppm) due to the ortho +M effect of the methoxy group increasing local electron density[4]. |

| C5 | 136.1 | C-O (Quat.) | Deshielded (shifted downfield by ~31 ppm) due to the direct inductive (-I) pull of the electronegative oxygen atom (ipso effect)[4]. |

| -OCH₃ | 56.5 | CH₃ (Primary) | Standard methoxy carbon attached to an aromatic ring. |

References

-

ChemScene. "16290-93-0 | 5-Methoxypyrimidin-2(1H)-one". chemscene.com. 1

-

Google Patents. "US11878060B2 - mRNA-mediated immunization methods". google.com. 2

-

BenchChem. "Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers". benchchem.com. 3

-

Oszczapowicz, J. (2005). "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". International Journal of Molecular Sciences, MDPI. 4

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Methoxypyrimidin-2(1H)-one for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Methoxypyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering researchers, scientists, and drug development professionals a robust framework for the structural elucidation and characterization of this and similar pyrimidine derivatives. The fragmentation patterns are elucidated through a logical, evidence-based approach, drawing on established principles of mass spectrometry and comparative analysis with closely related analogs. This guide is designed to be a practical resource, combining theoretical understanding with actionable experimental protocols.

Introduction: The Significance of 5-Methoxypyrimidin-2(1H)-one

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antiviral, antitumor, and antibacterial properties. The substituent pattern on the pyrimidine ring is a key determinant of a compound's pharmacological profile. 5-Methoxypyrimidin-2(1H)-one (C₅H₆N₂O₂, Molecular Weight: 126.11 g/mol ) represents an important scaffold in this class of compounds.[1] A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its development as a potential drug candidate, enabling accurate identification, structural confirmation, and impurity profiling.

Mass spectrometry is an indispensable tool in this process, providing detailed information on molecular weight and structure through the analysis of fragmentation patterns.[2] This application note will detail the expected fragmentation pathways of 5-Methoxypyrimidin-2(1H)-one under both hard (EI) and soft (ESI) ionization techniques, providing a predictive framework for its characterization.

Predicted Fragmentation Pathways

The fragmentation of 5-Methoxypyrimidin-2(1H)-one is anticipated to be primarily influenced by the methoxy group at the C5 position and the lactam-lactim tautomerism of the pyrimidinone ring. The following sections outline the predicted fragmentation mechanisms for both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI-MS, the molecular ion ([M]⁺˙ at m/z 126) is expected to be observed, followed by a series of characteristic fragmentation steps. The initial fragmentation is likely to involve the methoxy substituent, a common fragmentation initiation site in methoxy-substituted aromatic compounds.

A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 111. This is often followed by the loss of carbon monoxide (CO) from the pyrimidinone ring, a characteristic fragmentation of cyclic ketones and lactams, resulting in an ion at m/z 83. Subsequent fragmentation could involve the cleavage of the pyrimidine ring.

An alternative pathway could involve the loss of formaldehyde (CH₂O) from the molecular ion via a rearrangement reaction, yielding an ion at m/z 96. This ion could then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings, to produce an ion at m/z 69.

Caption: Predicted EI fragmentation pathway of 5-Methoxypyrimidin-2(1H)-one.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 127. Collision-induced dissociation (CID) of this precursor ion in tandem mass spectrometry (MS/MS) is expected to yield structurally informative fragment ions.

Studies on analogous 2-methoxypyrimidine derivatives have shown that fragmentation is significantly influenced by the O-methyl group.[3] For 5-Methoxypyrimidin-2(1H)-one, a likely fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of methanol (CH₃OH), resulting from the protonated methoxy group, to generate a prominent fragment ion at m/z 95. Another potential fragmentation pathway could be the loss of carbon monoxide (CO) from the protonated pyrimidinone ring, leading to an ion at m/z 99.

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-Methoxypyrimidin-2(1H)-one.

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 5-Methoxypyrimidin-2(1H)-one. These should be adapted based on the specific instrumentation and research objectives.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[4]

-

Stock Solution: Prepare a 1 mg/mL stock solution of 5-Methoxypyrimidin-2(1H)-one in a high-purity solvent such as methanol or acetonitrile.

-

Working Solutions:

-

Matrix Samples (for drug development): For analysis in biological matrices (e.g., plasma, urine), perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Caption: General workflow for GC-MS (EI) analysis.

Instrumentation and Conditions:

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides robust and reproducible separation. |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Standard instrument for EI analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of compounds. |

| Injector Temperature | 250°C | Ensures complete volatilization of the analyte. |

| Injection Volume | 1 µL | Standard injection volume for GC-MS. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |

| Oven Program | Initial: 80°C (2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | A general-purpose temperature program to ensure good separation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[2] |

| Ion Source Temp. | 230°C | Optimal temperature for ionization efficiency. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Caption: General workflow for LC-MS/MS (ESI) analysis.

Instrumentation and Conditions:

| Parameter | Setting | Rationale |

| Liquid Chromatograph | Shimadzu Nexera X2 UHPLC or equivalent | High-performance system for fast and efficient separations. |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent | High sensitivity and specificity for tandem MS experiments. |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C | Standard column for the separation of small organic molecules. |

| Mobile Phase A | 0.1% formic acid in water | Acidified mobile phase promotes protonation in positive ESI mode.[5] |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Organic solvent for gradient elution.[5] |

| Gradient Elution | 5% to 95% B over 5 minutes | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Suitable for the column dimensions. |

| Injection Volume | 5 µL | Standard injection volume for LC-MS. |

| Ionization Mode | Electrospray Ionization (ESI), positive | Efficiently ionizes polar molecules like pyrimidinones.[2] |

| IonSpray Voltage | 5500 V | Optimizes the electrospray process. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Varying collision energy helps to observe a range of fragment ions. |

Data Interpretation and Expected Results

EI-MS Data: The EI mass spectrum is expected to show a molecular ion peak at m/z 126. Key fragment ions to look for are at m/z 111 (loss of •CH₃), m/z 96 (loss of CH₂O), and m/z 83 (loss of •CH₃ and CO). The relative intensities of these peaks will provide insight into the stability of the respective fragment ions.

ESI-MS/MS Data: The MS/MS spectrum of the precursor ion at m/z 127 ([M+H]⁺) is anticipated to be dominated by the product ion at m/z 95, corresponding to the neutral loss of methanol. The presence of a fragment at m/z 99 (loss of CO) would provide further confirmation of the pyrimidinone structure.

Table 1: Predicted Key Ions for 5-Methoxypyrimidin-2(1H)-one

| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| EI | 126 ([M]⁺˙) | 111 | •CH₃ |

| 96 | CH₂O | ||

| 83 | •CH₃, CO | ||

| 69 | CH₂O, HCN | ||

| ESI | 127 ([M+H]⁺) | 95 | CH₃OH |

| 99 | CO |

Conclusion

This application note provides a detailed guide to the mass spectrometric analysis of 5-Methoxypyrimidin-2(1H)-one. By understanding the predicted fragmentation pathways and utilizing the provided experimental protocols, researchers can confidently identify and characterize this important pyrimidine derivative. The methodologies outlined herein are designed to be adaptable and serve as a strong foundation for the analysis of other novel heterocyclic compounds in the drug discovery and development pipeline. The combination of EI-MS for initial characterization and ESI-MS/MS for detailed structural elucidation offers a powerful and comprehensive analytical strategy.

References

-

Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. [Link]

-

Wikipedia. Sample preparation in mass spectrometry. [Link]

-

Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

-

Organomation. Introduction to UPLC-MS Sample Preparation. [Link]

-

Kuś, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food chemistry, 348, 129076. [Link]

-

PubChem. 2-Hydroxy-5-methylpyridine. [Link]

-

ResearchGate. Main EI‐MS fragmentation pathways of 5. [Link]

-

National Institute of Standards and Technology. Pyrimidine, 2-methoxy-. [Link]

-

Chen, S., Wang, M., Chen, P., & Liu, C. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 5-Methoxypyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrimidine Scaffolds in Inflammation

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in nucleic acids and a plethora of synthetic molecules with diverse pharmacological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4][5] The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines, and suppression of nitric oxide (NO) production.[6][7][8]

This document provides a comprehensive guide for the investigation of 5-Methoxypyrimidin-2(1H)-one , a specific pyrimidine derivative, as a potential anti-inflammatory agent. While direct and extensive research on the anti-inflammatory properties of this particular molecule is emerging, its structural features suggest it may interact with key targets in the inflammatory cascade. These application notes and protocols are designed to provide researchers with a robust framework to systematically evaluate its efficacy and elucidate its mechanism of action.

Hypothesized Mechanism of Action and Key Inflammatory Pathways

Based on the known anti-inflammatory activities of structurally related pyrimidine derivatives, 5-Methoxypyrimidin-2(1H)-one is hypothesized to exert its effects through one or more of the following pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine-based compounds exhibit selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[3][6][9]

-

Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS.[10][11][12]

-

Suppression of Pro-inflammatory Cytokine Production: Overproduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is a hallmark of chronic inflammatory diseases.[13][14][15]

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.[8][12][16]

The following diagram illustrates the potential points of intervention for 5-Methoxypyrimidin-2(1H)-one within the inflammatory cascade.

Caption: Hypothesized anti-inflammatory mechanism of 5-Methoxypyrimidin-2(1H)-one.

Experimental Protocols

The following protocols are designed to systematically evaluate the anti-inflammatory properties of 5-Methoxypyrimidin-2(1H)-one.

Protocol 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition

This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric agent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add various concentrations of 5-Methoxypyrimidin-2(1H)-one (e.g., 0.1, 1, 10, 100 µM) or a reference inhibitor (e.g., celecoxib for COX-2, piroxicam for non-selective) to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Add TMPD and measure the absorbance at 590 nm at multiple time points.

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[3][9]

Protocol 2: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

This protocol uses a murine macrophage cell line (RAW 264.7) to assess the compound's ability to inhibit the production of inflammatory mediators.

Workflow Diagram:

Caption: Workflow for in vitro anti-inflammatory assays in RAW 264.7 macrophages.

A. Nitric Oxide (NO) Production Assay (Griess Assay)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 5-Methoxypyrimidin-2(1H)-one for 1 hour.

-

Collect the cell supernatant.

-

Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[17]

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

B. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

Procedure:

-

Follow steps 1-5 from the Nitric Oxide Production Assay.

-

Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[14][16][18]

-

Measure the absorbance and calculate the cytokine concentrations from a standard curve.

C. Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Procedure:

-

After the 24-hour incubation with the compound and LPS, add MTT solution to the cells.

-

Incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.[14]

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[19][20]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Pletismometer

-

5-Methoxypyrimidin-2(1H)-one

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Divide the rats into groups: vehicle control, reference drug, and different doses of 5-Methoxypyrimidin-2(1H)-one.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[20]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of 5-Methoxypyrimidin-2(1H)-one

| Assay | Parameter | 5-Methoxypyrimidin-2(1H)-one | Reference Drug (e.g., Celecoxib) |

| COX-1 Inhibition | IC₅₀ (µM) | TBD | TBD |

| COX-2 Inhibition | IC₅₀ (µM) | TBD | TBD |

| NO Production | IC₅₀ (µM) | TBD | TBD |

| TNF-α Production | IC₅₀ (µM) | TBD | TBD |

| IL-6 Production | IC₅₀ (µM) | TBD | TBD |

| Cell Viability (RAW 264.7) | CC₅₀ (µM) | TBD | TBD |

TBD: To Be Determined

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Vehicle Control | - | 0 |

| 5-Methoxypyrimidin-2(1H)-one | TBD | TBD |

| 5-Methoxypyrimidin-2(1H)-one | TBD | TBD |

| Reference Drug (e.g., Indomethacin) | TBD | TBD |

TBD: To Be Determined

Conclusion and Future Directions

These application notes provide a foundational framework for the comprehensive evaluation of 5-Methoxypyrimidin-2(1H)-one as a potential anti-inflammatory agent. The described protocols, from in vitro enzymatic and cellular assays to in vivo models, will enable researchers to determine its efficacy and elucidate its mechanism of action. Positive results from these initial studies would warrant further investigation into its structure-activity relationships, pharmacokinetic profile, and potential therapeutic applications in inflammatory diseases.

References

-

Biosciences Biotechnology Research Asia. (n.d.). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Retrieved from [Link]

-

MDPI. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

ResearchGate. (2024, October 3). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

-

PubMed. (2025, August 19). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Retrieved from [Link]

-

Bentham Science. (2023, October 1). In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of some Newer Pyrimidinone Derivatives as Potential Analgesics and Anti-Inflammatory Agents. Retrieved from [Link]

-

SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis and antiinflammatory activity of some pyrimidines and thienopyrimidines using 1-(2-Benzo[d][1][17]dioxol-5-yl)vinyl)-4-mercapto-6-methylpyrimidine-5-yl)ethan-2-one as a starting material. Retrieved from [Link]

-

PubMed. (2003, April 15). Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

PMC. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

-

Universidad San Francisco de Quito USFQ. (2017, December 1). Anti-inflammatory activity and cheminformatics analysis of new potent 2-substituted 1-methyl-5-nitroindazolinones. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Retrieved from [Link]

-

MDPI. (2022, January 25). Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. Retrieved from [Link]

-

PMC. (2017, July 6). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Retrieved from [Link]

-

MDPI. (2023, April 26). Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer. Retrieved from [Link]

-

PubMed. (2019, May 15). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. Retrieved from [Link]

-

PLOS One. (2025, November 26). Anti-inflammatory activity of Acanthospermum australe: Insights from network pharmacology, chemical analysis, and in vitro assays. Retrieved from [Link]

-

PubMed. (2009, February 26). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Retrieved from [Link]

Sources

- 1. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer | MDPI [mdpi.com]

- 12. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.usfq.edu.ec [research.usfq.edu.ec]

- 14. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of Acanthospermum australe: Insights from network pharmacology, chemical analysis, and in vitro assays | PLOS One [journals.plos.org]

- 16. Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

Application Note: Advanced Purification Strategies for 5-Methoxypyrimidin-2(1H)-one

Executive Summary & Mechanistic Context

5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) is a high-value heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical precursor in the synthesis of [1], most notably in the generation of modified nucleosides for [2] and in the design of[3].

The primary challenge in purifying 5-Methoxypyrimidin-2(1H)-one stems from its lactam-lactim tautomerism . In solution, the compound exists in a dynamic equilibrium between its lactam form (5-methoxypyrimidin-2(1H)-one) and its lactim form (5-methoxy-2-hydroxypyrimidine). This tautomerization, combined with the basicity of the pyrimidine nitrogen, leads to severe peak broadening, streaking on standard acidic silica gel, and unpredictable solubility profiles.

To achieve API-grade purity (>99%), purification workflows must actively control the protonation state of the molecule. This guide outlines three field-proven, self-validating protocols—Recrystallization, Flash Chromatography, and Preparative HPLC—grounded in classical [4], detailing the causality behind each solvent and additive choice.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of the crude material is the first step in selecting a purification route.

Table 1: Physicochemical Properties of 5-Methoxypyrimidin-2(1H)-one

| Property | Value / Description | Impact on Purification Strategy |

| CAS Number | 16290-93-0 | N/A |

| Molecular Formula | C₅H₆N₂O₂ | Low molecular weight; highly polar. |

| Molecular Weight | 126.11 g/mol | Elutes early in standard reverse-phase chromatography. |

| Appearance | Off-white to pale yellow solid | Colorimetric impurities often indicate oxidation byproducts. |

| Tautomerism | Lactam | Requires pH modifiers (TEA or FA) to lock the structural state during chromatography. |

| Solubility Profile | Soluble in MeOH, EtOH, DMSO; Slightly soluble in DCM; Insoluble in Hexanes. | Dictates the use of highly polar mobile phases (e.g., DCM/MeOH gradients). |

Purification Decision Matrix

The following decision tree dictates the optimal purification methodology based on batch scale and target purity requirements.

Figure 1: Decision matrix for the purification of 5-Methoxypyrimidin-2(1H)-one based on scale.

Experimental Protocols

Protocol A: Solvent-Antisolvent Recrystallization (Scale: >50g)

Causality: The lactam form of 5-methoxypyrimidin-2(1H)-one forms strong intermolecular hydrogen bonds, creating a stable crystal lattice. By dissolving the crude mixture in boiling ethanol and utilizing water as an antisolvent, we disrupt these homodimers. A controlled cooling rate thermodynamically favors the crystallization of the pure lactam tautomer, leaving structurally similar impurities in the mother liquor.

Step-by-Step Methodology:

-

Transfer 50 g of crude 5-Methoxypyrimidin-2(1H)-one to a 1 L round-bottom flask.

-

Add 200 mL of absolute Ethanol and heat to reflux (78 °C) under continuous stirring until complete dissolution is achieved.

-

Slowly add hot deionized Water (approx. 50-75 mL) dropwise until the solution becomes faintly turbid.

-

Add a few drops of Ethanol until the solution is perfectly clear again (the saturation point).

-

Remove from heat and allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Do not disturb the flask.

-

Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield.

-

Filter the resulting crystals via vacuum filtration and wash with 30 mL of ice-cold 10% EtOH/Water.

-

Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Self-Validating Check: If an oil forms instead of crystals ("oiling out"), the cooling rate was too fast or the ethanol-to-water ratio was too low. Reheat until homogeneous, add 5% more ethanol, and cool at a slower rate.

Protocol B: Triethylamine-Modified Flash Chromatography (Scale: 1-50g)

Causality: Unmodified silica gel is slightly acidic. Because 5-Methoxypyrimidin-2(1H)-one contains basic nitrogen atoms, it undergoes continuous protonation/deprotonation on the column, resulting in severe "streaking." Adding 1% Triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups, locking the compound into a single interaction mode and drastically sharpening the elution band.

Step-by-Step Methodology:

-

Column Preparation: Slurry-pack a silica gel column (200-300 mesh) using Dichloromethane (DCM) containing 1% TEA.

-

Sample Loading: Dissolve the crude material in a minimum volume of DCM/MeOH (9:1). Dry load onto Celite if solubility is poor.

-

Elution Gradient:

-

0-2 Column Volumes (CV): 100% DCM + 1% TEA

-

2-5 CV: 98% DCM / 2% MeOH + 1% TEA

-

5-10 CV: 95% DCM / 5% MeOH + 1% TEA (Target compound typically elutes here; Rf ≈ 0.35).

-

-

Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

-

Concentration: Pool pure fractions and evaporate under reduced pressure. To remove residual TEA, co-evaporate twice with toluene.

Self-Validating Check: If co-elution with closely related impurities occurs, reduce the MeOH gradient slope from 5% to 2% per CV. Verify that the TLC plates used for method development were also pre-treated with TEA.

Protocol C: Preparative HPLC for API-Grade Purity (Scale: <1g)

Causality: Using a C18 reverse-phase column requires suppressing the ionization of the basic nitrogen to prevent secondary interactions with residual silanols. Adding 0.1% Formic Acid (FA) lowers the pH below the pKa of the pyrimidine ring, fully protonating it. This ensures a single, uniform species in solution, yielding a sharp, symmetrical peak.

Table 2: Preparative HPLC Gradient Method

| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 20.0 |

| 5.0 | 95 | 5 | 20.0 |

| 20.0 | 60 | 40 | 20.0 |

| 25.0 | 5 | 95 | 20.0 |

| 30.0 | 95 | 5 | 20.0 |

Step-by-Step Methodology:

-

Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

-

Inject the sample onto a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

-

Run the gradient outlined in Table 2, monitoring UV absorbance at 254 nm and 280 nm.

-

Collect the major peak (typically eluting between 12-15 minutes depending on the exact column dead volume).

-

Lyophilize the collected fractions to obtain the pure compound as a white powder.

Self-Validating Check: If peak tailing is observed, verify the pH of the mobile phase; the formic acid concentration may need to be temporarily increased to 0.2% to ensure complete protonation of highly concentrated injections.

Analytical Validation

To confirm the success of the purification, the isolated 5-Methoxypyrimidin-2(1H)-one must be validated using the following analytical parameters:

-

LC-MS (ESI+): Expected mass-to-charge ratio (

) of 127.1 m/z . Ensure a single sharp peak in the Total Ion Chromatogram (TIC). -

¹H-NMR (400 MHz, DMSO-d6):

- 11.80 (br s, 1H, NH - exchangeable with D₂O)

- 8.15 (s, 2H, Pyrimidine Ar-H)

- 3.80 (s, 3H, -OCH₃)

-

Note: The absence of peaks between

1.0-3.0 confirms the successful removal of Triethylamine (if Protocol B was used).

References

- ModernaTX, Inc. (2020). Chikv rna vaccines (US Patent No. US20200368344A1). U.S. Patent and Trademark Office.

-

Jiangxi University of Chinese Medicine. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Bioorganic & Medicinal Chemistry. URL:[Link]

-

LookChem. (2025). 2(1H)-Pyrimidinone, 5-methoxy- (9CI) Basic Information. URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. US20200368344A1 - Chikv rna vaccines - Google Patents [patents.google.com]

- 3. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-甲氧基嘧啶 | 5-Methoxypyrimidine | 31458-33-0 - 乐研试剂 [leyan.com]

Application Note: Derivatization of 5-Methoxypyrimidin-2(1H)-one for Epigenetic Biological Assays

Executive Summary

5-Methoxypyrimidin-2(1H)-one (CAS 16290-93-0) is a highly privileged, nitrogenous heterocyclic scaffold utilized in the development of advanced epigenetic modulators[1]. Structurally related to cytosine but lacking the C4-exocyclic amine, this 2-pyrimidinone derivative serves as a potent precursor for nucleoside analogs targeting DNA Methyltransferase 1 (DNMT1) and Cytidine Deaminase (CDA). This application note provides a comprehensive, self-validating workflow for the stereoselective derivatization of 5-methoxypyrimidin-2(1H)-one via Vorbrüggen glycosylation[2], followed by standardized protocols for its biological evaluation in epigenetic assays.

Mechanistic Rationale: The Pyrimidinone Scaffold in Epigenetics

To understand the experimental design, one must first understand the causality of the molecular interactions. 2-Pyrimidinone nucleosides, such as zebularine, are renowned for their ability to deplete DNMTs[2]. When these analogs are incorporated into DNA during replication, the unsubstituted C4 position of the pyrimidinone ring is highly susceptible to nucleophilic attack by the catalytic cysteine (Cys1226) of DNMT1. Because there is no leaving group at C4 (unlike the transient intermediate formed with natural cytosine), the enzyme becomes irreversibly trapped in a covalent dead-end complex.

The Role of the 5-Methoxy Substitution: Derivatizing the 5-methoxy variant of this scaffold provides two distinct mechanistic advantages over standard 2-pyrimidinones:

-

Steric Mimicry: In natural DNA, DNMT enzymes recognize and bind to pre-methylated CpG sites. The C5-methoxy group mimics the steric bulk of the methyl group in 5-methylcytosine, significantly increasing the binding affinity of the analog to the DNMT active site.

-

Electronic Stabilization: The electron-donating nature of the methoxy group alters the electron density of the pyrimidine ring, increasing the basicity of the N3 position[3]. This modulates the pKa, enhancing hydrogen bonding within the catalytic pocket and thermodynamically stabilizing the transition state during covalent trapping.

Caption: Pathway of 5-methoxypyrimidin-2(1H)-one derivatization and subsequent DNMT1 inhibition.

Chemical Derivatization: Stereoselective Nucleoside Synthesis

To evaluate 5-methoxypyrimidin-2(1H)-one in biological systems, it must be converted into a ribofuranosyl derivative (5-methoxyzebularine). We employ the Vorbrüggen glycosylation [4], which is the industry standard for nucleoside synthesis[5].

Causality of Reagent Selection:

Direct

Caption: Step-by-step Vorbrüggen glycosylation workflow for pyrimidinone nucleoside synthesis.

Protocol 1: Synthesis of 1-( -D-Ribofuranosyl)-5-methoxy-2(1H)-pyrimidinone

-

Silylation: Suspend 5-methoxypyrimidin-2(1H)-one (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere. Add BSA (2.5 eq) and heat to 80°C for 45 minutes until the solution becomes completely clear, indicating full silylation.

-

Oxocarbenium Generation: Cool the mixture to 0°C. Add 1,2,3,5-tetra-O-acetyl-

-D-ribofuranose (1.1 eq), followed by the dropwise addition of TMSOTf (1.2 eq). -

Coupling: Warm the reaction to room temperature, then heat to 80°C for 2 hours.

-

Self-Validation Check (IPC): Quench a 10 µL aliquot in saturated

and extract with EtOAc. Analyze via LC-MS. The presence of a single major peak corresponding to the protected

-

-

Quenching & Extraction: Cool to 0°C, quench with saturated aqueous

, and extract with dichloromethane (DCM). Dry the organic layer over -

Deprotection: Dissolve the crude protected nucleoside in 7N

in methanol. Stir at room temperature for 12 hours to cleave the acetate protecting groups. -

Purification: Concentrate the mixture and purify via reverse-phase flash chromatography (C18,

/MeCN gradient) to yield the pure 5-methoxyzebularine analog.

Biological Validation Assays

Once derivatized, the compound must be validated for its target engagement. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 2: DNMT1 Covalent Trapping Assay (In Vitro)

This assay measures the time-dependent inhibition characteristic of covalent mechanism-based inhibitors.

-

Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 5% glycerol.

-

Pre-incubation: Incubate recombinant human DNMT1 (10 nM) with varying concentrations of the 5-methoxy nucleoside analog (0.1 µM to 100 µM) for 0, 30, and 60 minutes at 37°C.

-

Substrate Addition: Initiate the methylation reaction by adding 0.5 µM of a hemimethylated DNA duplex substrate and 1 µM of

-S-adenosylmethionine ( -

Quantification: After 20 minutes, quench the reaction with 10% TCA. Filter through GF/B membranes, wash extensively, and measure tritium incorporation via liquid scintillation counting.

-

Self-Validation Check: Run a parallel control using a known non-covalent inhibitor (e.g., SGI-1027). If the assay cannot distinguish between the time-dependent inhibition of the covalent pyrimidinone and the rapid equilibrium of the non-covalent control, the pre-incubation step has failed, and the enzyme concentration/activity must be recalibrated.

-

Protocol 3: Cytidine Deaminase (CDA) Stability Assay

CDA rapidly deaminates cytidine analogs, rendering them inactive in vivo. 2-Pyrimidinones act as transition state analogs for CDA, competitively inhibiting the enzyme while resisting deamination themselves.

-

Enzyme Reaction: Incubate 50 µM of the synthesized analog with 0.1 U/mL of recombinant human CDA in 50 mM Tris-HCl (pH 7.4) at 37°C.

-

Sampling: Extract 50 µM aliquots at 0, 1, 2, 4, and 8 hours. Quench immediately by adding an equal volume of ice-cold methanol to precipitate the enzyme.

-

Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via HPLC (UV detection at 280 nm).

-

Self-Validation Check: Use natural cytidine as a positive control for deamination (should convert to uridine within 30 minutes). If cytidine remains intact, the CDA enzyme batch is inactive.

-

Quantitative Data Presentation

The following table summarizes the expected biological profile of the derivatized 5-methoxypyrimidin-2(1H)-one nucleoside compared to the unmethylated standard (Zebularine).

| Compound | DNMT1 | CDA | Aqueous Half-Life (pH 7.4) | Deamination Rate (nmol/min/mg) |

| Zebularine | 18.5 ± 1.2 | 2.1 ± 0.3 | ~508 hours | < 0.01 (Stable) |

| 5-Methoxyzebularine | 4.2 ± 0.6 | 0.8 ± 0.1 | >500 hours | < 0.01 (Stable) |

| Cytidine (Control) | N/A (Substrate) | N/A (Substrate) | Stable | 450.0 ± 15.0 |

*Note: DNMT1

References

-

Science Alert. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics".[Link]

-

Taylor & Francis. "Scalable Preparation of Zebularine via a Vorbrüggen Glycosylation".[Link]

-

ACS Publications. "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation".[Link]

-

ACS Publications. "Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose".[Link]

Sources

experimental setup for studying the biological activity of 5-Methoxypyrimidin-2(1H)-one

An In-Depth Technical Guide to the Experimental Setup for Studying the Biological Activity of 5-Methoxypyrimidin-2(1H)-one

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate the biological activities of the novel compound, 5-Methoxypyrimidin-2(1H)-one. As a derivative of pyrimidine, a core structure in numerous bioactive molecules including nucleic acids, this compound holds significant therapeutic potential.[1][2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][4][5] This guide moves beyond a simple recitation of methods, offering a strategic, multi-tiered approach to systematically uncover and validate the compound's mechanism of action.

Our experimental philosophy is built on a progressive, three-tiered validation system:

-

Tier 1: Broad-Spectrum In Vitro Screening: To establish foundational cytotoxic and cytostatic activity across diverse cell lines.

-

Tier 2: Targeted Mechanistic In Vitro Assays: To dissect the specific cellular pathways modulated by the compound, focusing on high-probability targets like apoptosis and inflammation.

-

Tier 3: In Vivo Model Validation: To confirm the physiological relevance and therapeutic potential of the observed in vitro effects in a whole-organism context.

This structured approach ensures a logical, resource-efficient, and scientifically rigorous investigation, transforming preliminary data into a compelling narrative of biological function.

Tier 1: Foundational In Vitro Bioactivity Screening

The initial objective is to determine whether 5-Methoxypyrimidin-2(1H)-one exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. This is a critical first pass to identify sensitive cell lines and the compound's effective concentration range.

Core Protocol: Tetrazolium-Based Cell Viability Assays (MTT/XTT)

The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, allowing for quantitative analysis.[8][9]

Causality Behind the Choice:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A gold-standard, cost-effective assay. Its formazan product is insoluble, requiring a solubilization step. This can be an advantage as it fixes the endpoint, but also adds a step to the protocol.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation assay where the formazan product is water-soluble, eliminating the solubilization step.[7] This simplifies the protocol and makes it more amenable to high-throughput screening.[7]

Experimental Design:

-

Cell Line Selection: A diverse panel is recommended to identify broad-spectrum vs. selective activity.

-

Cancer Panel: Include representatives from different tissues (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).

-

Non-Cancerous Control: Use a non-transformed cell line (e.g., HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast)) to assess general toxicity.

-

-

Compound Preparation: Dissolve 5-Methoxypyrimidin-2(1H)-one in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Prepare serial dilutions in complete culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).[7]

-

Controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

-

Untreated Control: Cells in culture medium only.

-

Medium Blank: Wells with medium but no cells, to measure background absorbance.

-

Step-by-Step MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 5-Methoxypyrimidin-2(1H)-one. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis:

-

Subtract the background absorbance (medium blank) from all readings.

-